molecular formula C19H21ClN2O3S B2967904 2-(4-chlorophenyl)-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide CAS No. 922087-66-9

2-(4-chlorophenyl)-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide

Cat. No. B2967904
CAS RN: 922087-66-9
M. Wt: 392.9
InChI Key: MEIWELKJGGJDJZ-UHFFFAOYSA-N
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Description

The compound is a derivative of 3,4-dihydroisoquinolin-1(2H)-one, a bioactive natural scaffold used for plant disease management .


Synthesis Analysis

These derivatives were synthesized using the Castagnoli–Cushman reaction .

Scientific Research Applications

Synthesis and Characterization of New Quinazolines as Potential Antimicrobial Agents

This study focuses on the synthesis of new quinazolines which demonstrate potential as antimicrobial agents. The compounds were evaluated for their antibacterial and antifungal activities against various strains including Escherichia coli, Staphylococcus aureus, and others (Desai, Shihora, & Moradia, 2007).

Cytotoxic Activity of Some Novel Sulfonamide Derivatives

This research involves the synthesis of sulfonamide derivatives and their screening for anticancer activity against breast and colon cancer cell lines. Compound 17 exhibited potent activity against breast cancer cell lines (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).

Structural Aspects and Properties of Salt and Inclusion Compounds of 8-Hydroxyquinoline Based Amides

This study investigates the structural aspects of two amide-containing isoquinoline derivatives. It reveals how these compounds interact with different acids to form gels or crystalline solids, offering insights into their chemical properties and potential applications (Karmakar, Sarma, & Baruah, 2007).

Therapeutic Effect of a Novel Anilidoquinoline Derivative in Japanese Encephalitis

This study evaluates the therapeutic efficacy of a novel anilidoquinoline derivative in treating Japanese encephalitis. The compound showed significant antiviral and antiapoptotic effects in vitro and in vivo, suggesting potential as a treatment option (Ghosh et al., 2008).

Synthesis of New 1,3-Oxazolyl-7-Chloroquinazolin-4(3H)ones and Evaluation of Their Antimicrobial Activities

This research involves the synthesis of 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and their antimicrobial activity evaluation. Some compounds showed good activity compared to standard drugs, indicating their potential in antimicrobial treatments (Patel & Shaikh, 2011).

Design and Synthesis of Quinazolinyl Acetamides for Their Analgesic and Anti-inflammatory Activities

This study explores the synthesis of novel quinazolinyl acetamides and their evaluation for analgesic and anti-inflammatory activities. One compound, in particular, showed potent activity, indicating its potential use in pain and inflammation management (Alagarsamy, Solomon, Sulthana, Satyasai Vijay, & Narendhar, 2015).

Crystal Structure of 2-[4-(4-Chlorophenyl)-1-(4-Methoxyphenyl)-2-Oxoazetidin-3-yl]benzo[de]isoquinoline-1,3-dione Dimethyl Sulfoxide Monosolvate

This paper presents the crystal structure of a specific compound, contributing to the understanding of its chemical properties and potential applications in various fields (Celik et al., 2015).

Synthesis, Anti-microbial and Molecular Docking Studies of Some 2,3-disubsttuted Quinazolinone Analogs

The study focuses on synthesizing 2,3-disubstituted quinazolinone analogs and their antibacterial activity. It also includes molecular docking studies to understand their interactions with bacterial proteins (Rajasekaran & Rao, 2015).

Mechanism of Action

The mode of action of one of the derivatives (I23) might be the disruption of the biological membrane systems of P. recalcitrans .

Future Directions

The results of the study would help to better understand the mode of action and the structure-activity relationship (SAR) of these derivatives, and provide crucial information for further design and development of more potent 3,4-dihydroisoquinolin-1(2H)-one derivatives as antioomycete agents against P. recalcitrans .

properties

IUPAC Name

2-(4-chlorophenyl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O3S/c20-18-7-5-15(6-8-18)13-19(23)21-10-12-26(24,25)22-11-9-16-3-1-2-4-17(16)14-22/h1-8H,9-14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEIWELKJGGJDJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)CCNC(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenyl)-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide

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